Diethyl-pythiDC (CAS: 1821370-70-0) is a cell-permeable esterified prodrug of the collagen prolyl 4-hydroxylase (CP4H) inhibitor pythiDC. By mimicking α-ketoglutarate, it blocks the hydroxylation of proline residues critical for collagen triple-helix stability. Unlike traditional broad-spectrum hydroxylase inhibitors, Diethyl-pythiDC features a thiazole-pyridine core and diethyl esterification that provides a partition coefficient (logP) compatible with intracellular uptake, while maintaining negligible affinity for iron[1]. This structural profile makes it a practical procurement choice for researchers requiring extracellular matrix (ECM) modulation in live-cell and in vivo models without confounding off-target metabolic toxicity [2].
Substituting Diethyl-pythiDC with generic α-ketoglutarate mimics, such as the classic benchmark Ethyl dihydroxybenzoate (EDHB), compromises cell-based assays. EDHB and similar broad-spectrum inhibitors chelate intracellular iron, inducing an artifactual iron-deficient phenotype that leads to the unintended accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the depletion of ferritin [1]. Furthermore, attempting to use the unesterified free acid form (pythiDC) results in poor membrane permeability, necessitating disruptive permeabilization protocols. Procuring the diethyl ester form (Diethyl-pythiDC) ensures cellular entry and targeted CP4H inhibition without triggering the confounding off-target iron chelation pathways that invalidate downstream fibrotic and oncological readouts [2].
In comparative cellular assays using MDA-MB-231 breast cancer cells, the benchmark inhibitor EDHB induced a severe iron-deficient phenotype. Conversely, Diethyl-pythiDC maintained normal intracellular iron homeostasis, showing no significant alteration in ferritin, Transferrin Receptor (TfR), or HIF-1α levels at working concentrations up to 500 µM[1].
| Evidence Dimension | Intracellular iron deficiency phenotype threshold |
| Target Compound Data | Diethyl-pythiDC (No iron deficiency up to 500 µM) |
| Comparator Or Baseline | EDHB (Strong iron-deficient phenotype at standard working concentrations) |
| Quantified Difference | >500 µM safety window for Diethyl-pythiDC vs. immediate iron chelation by EDHB |
| Conditions | MDA-MB-231 and HEK cell cultures, assessing TfR, HIF-1α, and ferritin levels |
Buyers conducting hypoxia or metabolic studies must select Diethyl-pythiDC to ensure that observed anti-fibrotic effects are not artifacts of iron depletion.
The esterification of the pythiDC core to form Diethyl-pythiDC enhances its partition coefficient (logP), enabling passive cellular uptake. While the free acid (pythiDC) requires artificial delivery systems for in vitro efficacy, Diethyl-pythiDC penetrates the cell membrane and undergoes intracellular hydrolysis to engage CP4H, successfully reducing secreted type I collagen levels [1].
| Evidence Dimension | Membrane permeability and intracellular target engagement |
| Target Compound Data | Diethyl-pythiDC (Passive cellular uptake via optimized logP) |
| Comparator Or Baseline | pythiDC free acid (Poor passive permeability) |
| Quantified Difference | Diethyl-pythiDC enables direct addition to culture media without permeabilization agents |
| Conditions | Whole-cell assays measuring secreted type I collagen |
Procuring the diethyl ester variant is necessary for researchers running live-cell or whole-animal studies where passive membrane diffusion is required.
In primary human cell models evaluating subretinal fibrosis, Diethyl-pythiDC demonstrated selective anti-fibrotic activity. At 100 µM, it inhibited the cellular metabolic activity of human peritoneal mesothelial cells (huPMCs) driving fibrosis, while exhibiting no significant toxicity or inhibition in healthy human retinal pigment epithelial cells (huRPEs) [1].
| Evidence Dimension | Cell-type specific metabolic inhibition |
| Target Compound Data | Diethyl-pythiDC (Significant inhibition in fibrotic huPMCs at 100 µM) |
| Comparator Or Baseline | Baseline (No significant inhibition in healthy huRPEs at 100 µM) |
| Quantified Difference | Selective targeting of fibrotic cell metabolism with a demonstrated safety margin in healthy epithelial cells |
| Conditions | AlamarBlue assay in huPMCs vs. huRPEs treated for 24 hours |
This selective toxicity profile makes Diethyl-pythiDC an effective procurement choice for developing targeted anti-fibrotic therapies where preserving adjacent healthy tissue is required.
In preclinical xenograft models of PDAC, systemic administration of Diethyl-pythiDC reduced tumor growth and metastasis by downregulating P4HA1, AGO2, and MMP1 expression, while inducing G2/M cell cycle arrest[1].
| Evidence Dimension | In vivo tumor growth and metastatic progression |
| Target Compound Data | Diethyl-pythiDC (Reduction in PDAC xenograft growth and metastasis) |
| Comparator Or Baseline | Vehicle control baseline |
| Quantified Difference | Downregulation of EMT markers (N-cadherin, vimentin) and proliferative markers (PCNA) vs. control |
| Conditions | PDAC xenograft models (S2VP10, MIA PaCa2, BxPC-3, PANC-1) |
Translating from cell culture to animal models requires a compound with proven systemic efficacy and tolerability, making Diethyl-pythiDC a validated precursor for oncology drug development.
Because Diethyl-pythiDC penetrates cell membranes and inhibits CP4H without chelating iron, it is an effective reagent for studying real-time collagen secretion and ECM remodeling in highly secretory cell lines (e.g., MDA-MB-231). It allows researchers to isolate the specific effects of proline hydroxylation without confounding hypoxia-like artifacts [1].
Diethyl-pythiDC's ability to selectively inhibit the metabolic activity of fibrotic cells while sparing healthy epithelial cells supports its use in in vivo models of subretinal fibrosis (e.g., JR5558 mice) and idiopathic pulmonary fibrosis (IPF). Its tolerability profile accommodates long-term dosing regimens [2].
For researchers investigating the role of P4HA1 in aggressive cancers like Pancreatic Ductal Adenocarcinoma (PDAC) and Colorectal Cancer (CRC), Diethyl-pythiDC serves as a validated systemic inhibitor. It modulates epithelial-mesenchymal transition (EMT) pathways in vivo, making it a critical tool compound for anti-metastatic drug discovery pipelines [3].